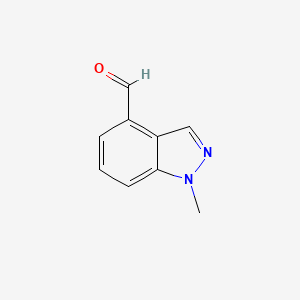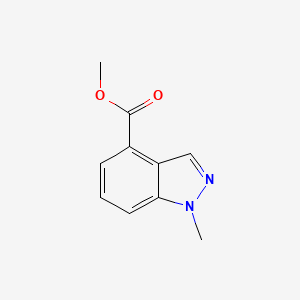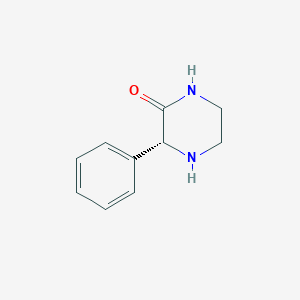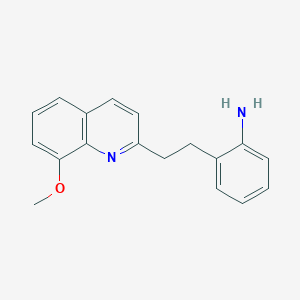
2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline
概要
説明
2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline is a chemical compound with the molecular formula C18H18N2O It is characterized by the presence of a quinoline ring substituted with a methoxy group at the 8th position and an ethylphenylamine moiety at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The ethyl group is introduced at the 2nd position of the quinoline ring through an alkylation reaction using ethyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amine groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), catalysts (palladium, platinum).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety, which exhibits fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar quinoline ring structure but lacking the methoxy and ethylphenylamine substituents.
8-Methoxyquinoline: Similar to 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline but without the ethylphenylamine moiety.
2-Phenylethylamine: Contains the phenylethylamine moiety but lacks the quinoline ring.
Uniqueness
This compound is unique due to the combination of the quinoline ring with methoxy and ethylphenylamine substituents, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
特性
IUPAC Name |
2-[2-(8-methoxyquinolin-2-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-17-8-4-6-14-10-12-15(20-18(14)17)11-9-13-5-2-3-7-16(13)19/h2-8,10,12H,9,11,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXSCFYANLQHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)CCC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B1387737.png)
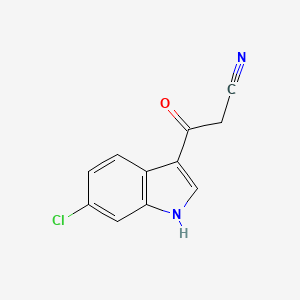
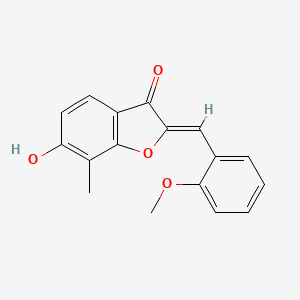
![[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine](/img/structure/B1387742.png)
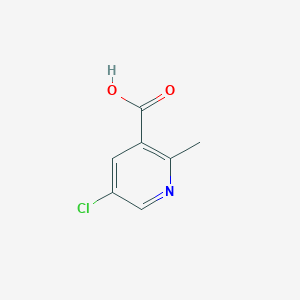
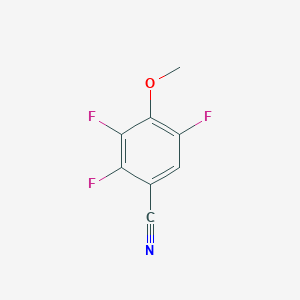
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)
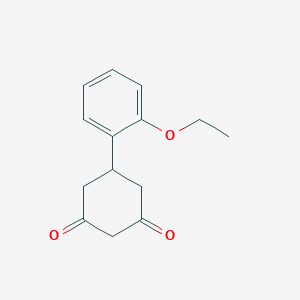
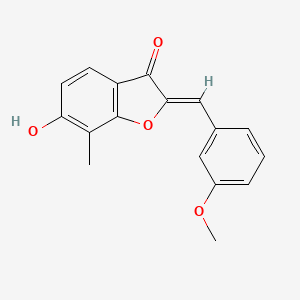
![2,6-Dimethyl-4-[(methylamino)methyl]phenol](/img/structure/B1387752.png)

